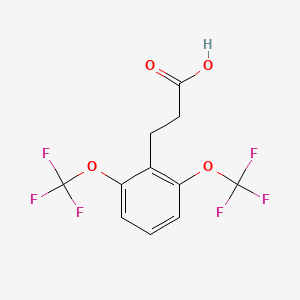
(2,6-Bis(trifluoromethoxy)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Bis(trifluoromethoxy)phenyl)propanoic acid is a chemical compound characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is known for its unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Bis(trifluoromethoxy)phenyl)propanoic acid typically involves the introduction of trifluoromethoxy groups onto a phenyl ring, followed by the attachment of a propanoic acid group. One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes Friedel-Crafts acylation to introduce the propanoic acid group. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride, and the reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: (2,6-Bis(trifluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propanoic acid group to an alcohol or an alkane.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(2,6-Bis(trifluoromethoxy)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and analgesic properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2,6-Bis(trifluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy groups can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- (2,6-Difluoromethoxy)phenylpropanoic acid
- (2,6-Dichloromethoxy)phenylpropanoic acid
- (2,6-Dimethoxy)phenylpropanoic acid
Comparison: Compared to these similar compounds, (2,6-Bis(trifluoromethoxy)phenyl)propanoic acid is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity and enhanced metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H8F6O4 |
|---|---|
Molecular Weight |
318.17 g/mol |
IUPAC Name |
3-[2,6-bis(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H8F6O4/c12-10(13,14)20-7-2-1-3-8(21-11(15,16)17)6(7)4-5-9(18)19/h1-3H,4-5H2,(H,18,19) |
InChI Key |
YETVOTAOJVRLIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)CCC(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















